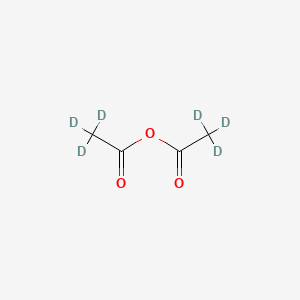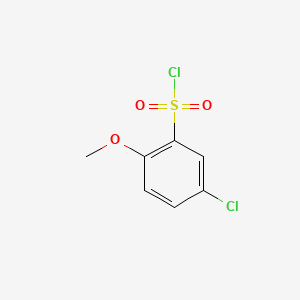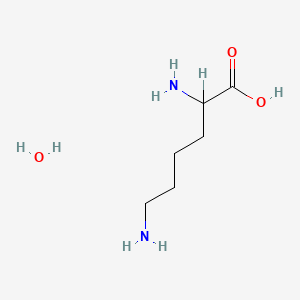![molecular formula C13H9ClN2S B1586294 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 306934-78-1](/img/structure/B1586294.png)
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine (CMPT) is a heterocyclic compound that belongs to the group of thienopyrimidine derivatives. It is a small molecule that has been studied extensively for its potential applications in various areas such as medicinal chemistry and synthetic organic chemistry. CMPT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-bacterial properties. In addition, CMPT has been used as a building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Antifungal Applications
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives have demonstrated potential in antifungal applications. For instance, a study by Konno et al. (1989) synthesized various derivatives of thieno[2,3-d]pyrimidine, including 4-chloro variants, and evaluated their antifungal activity. These compounds showed preventive effects against rice blast, sheath blight, and cucumber powdery mildew, highlighting their potential as antifungal agents in agricultural settings (Konno et al., 1989).
Antimicrobial Properties
The antimicrobial properties of 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine derivatives have been explored in several studies. Hozien et al. (1996) synthesized new derivatives of 5-phenylthieno[2,3-d]pyrimidine, including 4-chloro variants, and tested them for antimicrobial activity. These compounds showed efficacy against various microbial strains, suggesting their potential in developing new antimicrobial agents (Hozien et al., 1996).
Synthesis of Novel Compounds
Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, utilizing 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine as a starting material. This methodology facilitates the synthesis of various thieno[2,3-d]pyrimidine derivatives, expanding the range of compounds available for further pharmaceutical and chemical research (Santilli et al., 1971).
Fluorescent Compound Synthesis
In a study by Ho and Yao (2009), novel fluorescent compounds were synthesized using 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine, derived from 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine. These compounds displayed intense blue to yellow-green fluorescence, suggesting their potential use in applications requiring fluorescent materials (Ho & Yao, 2009).
Optical and Electronic Applications
A study by Hussain et al. (2020) focused on the structural, electronic, and optical properties of thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine. These compounds were explored for their potential applications in nonlinear optics (NLO) and optoelectronics, indicating a broad range of uses in advanced technological fields (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-10-12(14)15-7-16-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKDTZXCFGPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370933 | |
| Record name | 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
306934-78-1 | |
| Record name | 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)










![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)

